![molecular formula C20H23NO4S B2737967 dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 339113-82-5](/img/structure/B2737967.png)

dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

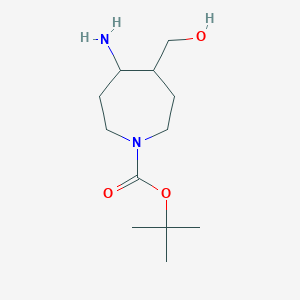

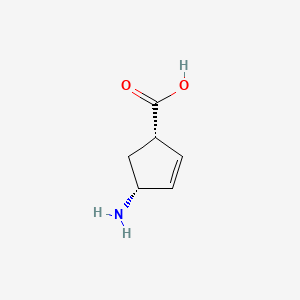

The compound “dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate” is a complex organic molecule. It contains a pyrrolo[1,2-c][1,3]thiazole core, which is a bicyclic system containing a pyrrole ring fused with a thiazole ring. The molecule also has a phenyl ring substituted with a tert-butyl group, and two carboxylate ester groups .

Molecular Structure Analysis

The molecular formula of this compound is C20H23NO4S, and its molecular weight is 373.47 . The structure contains a pyrrolo[1,2-c][1,3]thiazole core, a phenyl ring, and two carboxylate ester groups .Scientific Research Applications

Cycloaddition and Chemical Reactivity

Dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate, a closely related compound, participates in cycloaddition reactions with electron-deficient alkenes and alkynes, acting as a thiocarbonyl ylide or azomethine ylide. These reactions are insightful for understanding the chemical reactivity and potential synthetic applications of pyrrolo[1,2-c]thiazole derivatives. Such behavior underpins the synthesis of novel compounds with potential applications in material science and pharmacology (Sutcliffe et al., 2000).

Antibacterial and Mosquito Larvicidal Properties

Research involving structurally similar compounds, such as novel thiadiazolotriazin-4-ones, highlights potential antibacterial and mosquito-larvicidal activities. These studies indicate that modifications to the pyrrolo[1,2-c][1,3]thiazole scaffold could yield derivatives with useful biological activities, providing a pathway for the development of new therapeutic agents (Castelino et al., 2014).

Antileukemic Activity

The synthesis and evaluation of antileukemic activity of derivatives of dimethyl 5-(2-thienyl)pyrrolo[1,2-c]thiazole underline the potential of pyrrolo[1,2-c][1,3]thiazole derivatives in the development of antileukemic therapies. These studies suggest that specific structural modifications can enhance biological activity, which could be crucial for pharmaceutical research and drug development (Ladurée et al., 1989).

Conformational Analysis

The conformational behavior of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide has been studied in low-temperature matrixes, revealing insights into the molecular structure that could influence the compound's reactivity and physical properties. Understanding these conformational preferences is crucial for the design of materials with specific optical or electronic properties (Kaczor et al., 2006).

Molecular Weaker Interactions and Chemical Reactivity

The study on molecular weaker interactions and chemical reactivity of synthesized compounds related to pyrrole and thiazole derivatives provides valuable information on the electronic structure, which can be utilized in designing compounds with desired reactivity and properties for applications in various scientific fields (Singh et al., 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

dimethyl 5-(4-tert-butylphenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4S/c1-20(2,3)13-8-6-12(7-9-13)17-16(19(23)25-5)15(18(22)24-4)14-10-26-11-21(14)17/h6-9H,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDPZUKWHOVVPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=C3N2CSC3)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chloro-6-fluorobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2737885.png)

![Methyl 2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxylate](/img/structure/B2737889.png)

![3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride](/img/structure/B2737890.png)

![N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2737893.png)

![Methyl 3-(1-(methylsulfonyl)piperidine-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2737902.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2737903.png)